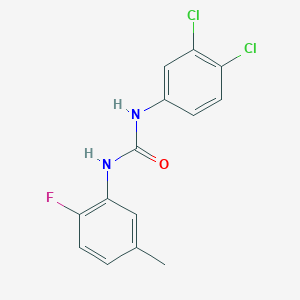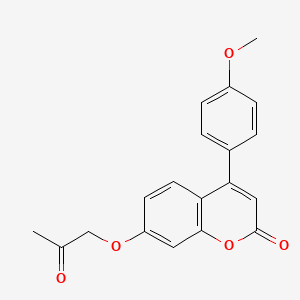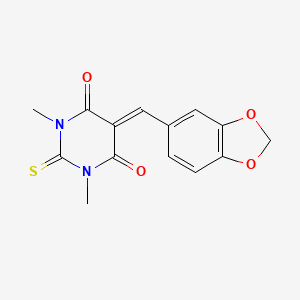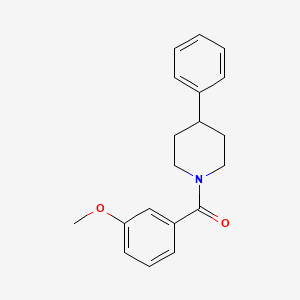![molecular formula C22H20N4O2 B5696580 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide, also known as BPC 157, is a peptide that has been extensively studied for its potential therapeutic properties. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC 157 has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is not fully understood. It is believed that 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may act on the nitric oxide system, which plays a role in tissue repair and regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may also modulate the activity of growth factors and cytokines, which are involved in wound healing and tissue regeneration.
Biochemical and Physiological Effects
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen, which is important for wound healing and tissue regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has also been shown to increase blood vessel formation, which can promote tissue regeneration. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been shown to have anti-inflammatory properties and may reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are a number of future directions for research on 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157. One area of research is the potential use of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in the treatment of inflammatory bowel disease. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Further research is also needed to understand the mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 and to identify potential therapeutic targets.
Métodos De Síntesis
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid that is sequentially added to the growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been extensively studied in animal models for its potential therapeutic properties. It has been shown to have a protective effect on the gastrointestinal tract, promote wound healing, and enhance tissue regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[(E)-[4-oxo-4-(pyridin-3-ylamino)butan-2-ylidene]amino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16(14-21(27)24-20-8-5-13-23-15-20)25-26-22(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,27)(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWCOZDPXJCKHP-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]-N-(pyridin-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)